N-Boc-cis-4-hydroxy-D-proline

Chiral Chromatography Peptide Synthesis Quality Control

This (2R,4R) stereoisomer is the mandatory chiral precursor for synthesizing conformationally restricted PNA analogues and macrocycles, where substituting the trans-isomer is scientifically invalid. Procure the correct cis-configuration to ensure precise backbone geometry and reproducible synthesis of peptidomimetics and H3 receptor antagonists.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
CAS No. 135042-12-5
Cat. No. B162362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-cis-4-hydroxy-D-proline
CAS135042-12-5
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)O
InChIInChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1
InChIKeyBENKAPCDIOILGV-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-cis-4-hydroxy-D-proline: A Stereochemically Defined Chiral Building Block for ADC/PROTAC Linker Synthesis and Peptide Chemistry


N-Boc-cis-4-hydroxy-D-proline (CAS 135042-12-5) is a protected amino acid derivative that serves as a crucial chiral building block in organic synthesis. Its core structure comprises a D-proline scaffold with a cis-oriented hydroxyl group at the 4-position and an N-terminal tert-butyloxycarbonyl (Boc) protecting group . This specific stereochemistry is critical for introducing conformational constraints into synthetic peptides and peptidomimetics. The compound is widely employed as an intermediate in the synthesis of peptide nucleic acids (PNAs), macrocyclic dilactones, and, notably, as a non-cleavable linker component in antibody-drug conjugates (ADCs) and PROTACs .

The Critical Importance of Stereochemistry: Why N-Boc-cis-4-hydroxy-D-proline Cannot Be Replaced by Trans or L-Isomers


The biological and structural properties of peptides and their mimetics are exquisitely sensitive to stereochemistry. Simply substituting N-Boc-cis-4-hydroxy-D-proline with its trans or L-isomers is not a viable option due to the fundamental differences in molecular shape and conformational preferences . For example, the cis configuration introduces a kink into the pyrrolidine ring, which differs significantly from the more extended trans geometry. This influences the overall secondary structure of peptides, affecting their stability, binding affinity, and resistance to proteolysis . In applications like ADC linker design, the specific chirality and cis/trans geometry can dictate the spatial orientation of the payload and antibody, thereby impacting conjugate stability and drug release kinetics . The analytical distinction of these isomers, as demonstrated by ion mobility spectrometry, underscores their non-interchangeable nature [1].

Quantitative Differentiation of N-Boc-cis-4-hydroxy-D-proline: Stereochemical, Conformational, and Analytical Evidence


Stereochemical Purity and Specific Optical Rotation: A Key Quality Attribute for Chiral Synthesis

The specific optical rotation ([α]²²/D) of N-Boc-cis-4-hydroxy-D-proline is a quantitative measure of its stereochemical purity. For the target compound, the reported value is +50.0° (c = 1, methanol) . In contrast, its enantiomer, N-Boc-cis-4-hydroxy-L-proline (CAS 87691-27-8), is expected to exhibit an equal but opposite rotation of approximately -50.0° under the same conditions. This difference of ~100° is a critical quality attribute that ensures the correct enantiomer is procured for asymmetric synthesis.

Chiral Chromatography Peptide Synthesis Quality Control

Gas-Phase Conformational Distinction: Analytical Separation from Trans and L-Isomers by Ion Mobility Spectrometry

A 2022 study demonstrated that trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) can directly and simultaneously recognize the cis/trans and D/L isomers of N-Boc-4-hydroxyproline without chemical derivatization [1]. The study reported that N-Boc-cis-4-hydroxy-D-proline (N-Boc-c-4-HPD) could be distinguished from its L-enantiomer (N-Boc-c-4-HPL) and the trans diastereomers (N-Boc-t-4-HPD and N-Boc-t-4-HPL) based on their distinct collision cross sections (CCS) when complexed with natamycin and metal ions. This demonstrates a quantifiable difference in gas-phase molecular shape, directly attributable to its specific stereochemistry.

Analytical Chemistry Isomer Discrimination Ion Mobility Spectrometry

Functional Differentiation: Role as a Non-Cleavable ADC/PROTAC Linker

N-Boc-cis-4-hydroxy-D-proline is consistently classified and utilized as a non-cleavable ADC linker . This is a specific functional class distinct from cleavable linkers (e.g., those containing hydrazone or disulfide bonds). While other hydroxyproline derivatives, such as cis-4-hydroxy-D-proline hydrochloride or N-Boc-trans-4-hydroxy-D-proline [1], are also described as non-cleavable linkers, the choice of the Boc-protected cis-D variant provides a specific combination of properties. The Boc group offers temporary amine protection for controlled conjugation, the cis-D configuration provides a distinct spatial orientation for the linker, and the hydroxyl group offers a functional handle for further derivatization .

ADC Linker PROTAC Drug Conjugation Bioconjugation

Physical Property Benchmarking: Melting Point Comparison with a Closest Analog

The melting point (mp) is a fundamental physical property that reflects crystal lattice energy and purity. For N-Boc-cis-4-hydroxy-D-proline, the reported melting range is 146-151 °C . Its enantiomer, N-Boc-cis-4-hydroxy-L-proline (CAS 87691-27-8), has a reported melting range of 152-157 °C [1]. This difference of approximately 5-6 °C in the upper limit indicates a measurable, albeit small, difference in their solid-state structures due to the opposite chirality.

Physicochemical Properties Solid-State Chemistry Formulation

Validated Application Scenarios for N-Boc-cis-4-hydroxy-D-proline Based on Quantitative Evidence


Synthesis of Conformationally Constrained Peptide Nucleic Acid (PNA) Analogs

The unique cis-D stereochemistry of this building block is essential for synthesizing pyrrolidine-based PNA analogs that mimic DNA. As documented in primary literature , the specific conformation imparted by the cis-4-hydroxy-D-proline scaffold is critical for the proper pre-organization of the PNA backbone, enhancing its binding affinity and specificity for complementary nucleic acid sequences.

Construction of Biologically Active Macrocyclic Dilactones

This compound serves as a key intermediate in the synthesis of macrocyclic dilactones, a class of molecules with diverse biological activities. The cis-oriented hydroxyl and carboxyl groups, upon deprotection, provide the necessary geometry for macrocyclization reactions, as demonstrated in synthetic studies [1]. The Boc protection strategy allows for orthogonal deprotection and controlled ring closure.

Development of Non-Cleavable Linker Systems for Antibody-Drug Conjugates (ADCs) and PROTACs

N-Boc-cis-4-hydroxy-D-proline is a validated building block for non-cleavable linkers in ADC and PROTAC synthesis . Its Boc-protected amine allows for selective conjugation to one part of the molecule (e.g., a targeting ligand), while the carboxylic acid and hydroxyl group provide sites for attaching a cytotoxic payload or an E3 ligase ligand. The non-cleavable nature of the resulting linker ensures the conjugate remains intact in circulation until lysosomal degradation of the antibody releases the active drug.

Synthesis of Histamine H3 Receptor Antagonists

This compound has been specifically used as an intermediate in the synthesis of novel substituted pyrrolidines that act as high-affinity histamine H3 receptor antagonists . The stereochemically defined pyrrolidine core is a privileged scaffold in medicinal chemistry for targeting G-protein coupled receptors, and the cis-D-hydroxyproline derivative provides a versatile entry point for generating diverse analog libraries.

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